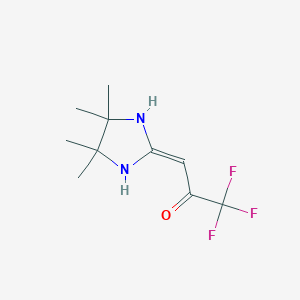![molecular formula C21H29N3O2 B5973045 6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5973045.png)
6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. The compound’s structure includes a diazaspirodecane core, which is known for its rigidity and three-dimensional properties, making it a valuable scaffold in drug discovery and development.
Méthodes De Préparation
The synthesis of 6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the diazaspirodecane core: This can be achieved through the cyclization of appropriate precursors, such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Introduction of the phenylpropyl group: This step typically involves alkylation reactions using reagents like phenylpropyl bromide.
Incorporation of the prop-2-enyl group: This can be done through a substitution reaction using prop-2-enyl bromide.
Final functionalization:
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced with other functional groups using appropriate nucleophiles.
Amidation: The carboxamide group can be modified through amidation reactions with various amines, leading to the formation of different amide derivatives.
Applications De Recherche Scientifique
6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. It may bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific application and structural modifications of the compound .
Comparaison Avec Des Composés Similaires
6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide can be compared with other similar compounds, such as:
2,8-diazaspiro[4.5]decan-1-one derivatives: These compounds are known for their potent kinase inhibitory activity and are used in the study of necroptosis and inflammatory diseases.
2-oxa-7-azaspiro[4.4]nonane: This compound is used in the synthesis of biologically active molecules and has applications in drug discovery.
8-oxa-2-azaspiro[4.5]decane: Known for its biological activity, this compound is used as an inhibitor in various therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in different scientific fields.
Propriétés
IUPAC Name |
6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-2-13-22-20(26)24-16-12-21(17-24)11-7-15-23(19(21)25)14-6-10-18-8-4-3-5-9-18/h2-5,8-9H,1,6-7,10-17H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQNQAUDQHYADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCC2(C1)CCCN(C2=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({[(4-ethylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5972969.png)
![2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B5972977.png)
![1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine](/img/structure/B5972981.png)
![(3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea](/img/structure/B5972984.png)
![5-oxo-5-{1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl}-2-pentanone](/img/structure/B5972993.png)
![N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B5973000.png)
![Ethyl 3-[(3-methoxyphenyl)methyl]-1-(oxan-4-yl)piperidine-3-carboxylate](/img/structure/B5973024.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5973031.png)

![2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide](/img/structure/B5973053.png)
![methyl 4-({1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)-4-oxobutanoate](/img/structure/B5973061.png)
![6-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5973062.png)
![N-[4-({[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}methyl)phenyl]acetamide](/img/structure/B5973069.png)
